REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][O:11][C:12](=[O:20])[C@H:13]([CH2:15][C:16]([O:18][CH3:19])=[O:17])[NH2:14].C(N(CC)CC)C>C(Cl)Cl.O>[CH3:10][O:11][C:12](=[O:20])[CH:13]([NH:14][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:15][C:16]([O:18][CH3:19])=[O:17]
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC([C@@H](N)CC(=O)OC)=O
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexanes/EtOAc 1/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC(=O)OC)NC(C1=CC=CC=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |